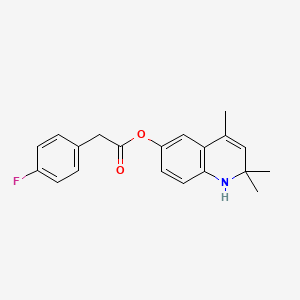

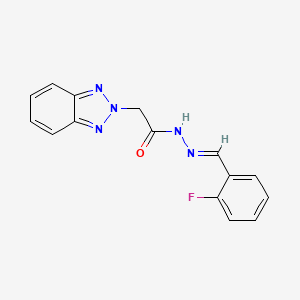

![molecular formula C16H16N2S B5598601 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)

4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives involves condensation reactions, Michael additions, and reactions with malononitrile under varying conditions (Greiner‐Bechert & Otto, 1992). These methodologies could potentially be adapted for the synthesis of 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Studies on related compounds reveal that nicotinonitriles can adopt various molecular conformations stabilized by intramolecular and intermolecular interactions (Tewari & Dubey, 2009). The presence of substituents such as the 2-phenylethylthio group in 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile is likely to influence its conformation and the nature of its stabilization.

Chemical Reactions and Properties

Nicotinonitrile derivatives participate in various chemical reactions, including condensation with thioureas, leading to the formation of novel heterocycles (Coppola & Shapiro, 1981). The thioether group in 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile may offer additional reactivity, facilitating the synthesis of complex molecules with unique properties.

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures and intermolecular interactions. For example, studies on similar compounds have revealed the role of weak interactions in stabilizing their solid-state structures and influencing their properties (Tewari et al., 2011).

Chemical Properties Analysis

The chemical properties of nicotinonitrile derivatives, including reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular architecture. Research on similar compounds has demonstrated their potential as corrosion inhibitors, highlighting the importance of their chemical properties in practical applications (Fouda et al., 2020).

Wissenschaftliche Forschungsanwendungen

Novel Syntheses and Derivatives

Novel Heterocycles Synthesis

Research into novel heterocycles revealed the synthesis of complex pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, originating from reactions involving nicotinonitrile derivatives. This work demonstrates the versatility of nicotinonitrile compounds in creating new heterocyclic structures, highlighting their potential in various chemical syntheses and applications (Coppola & Shapiro, 1981).

Corrosion Inhibition

Recent studies introduced nicotinonitrile derivatives as effective corrosion inhibitors for carbon steel in acidic environments. The research focuses on the adsorption properties and protective effectiveness of these compounds, providing insights into their practical applications in corrosion prevention (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Advanced Materials and Chemical Analysis

Molecular Network Stabilization

Exploration into the stabilization of molecular networks has shown that nicotinonitrile derivatives can form complex structures stabilized by various non-covalent interactions. This research provides valuable insights into the structural properties of these compounds, which could inform the design of novel materials and catalysts (Tewari & Dubey, 2009).

Antimicrobial and Antioxidant Activities

Several studies have demonstrated the antimicrobial and antioxidant activities of novel pyrido[2,3-d]pyrimidine derivatives and other nicotinonitrile derivatives. These findings suggest potential pharmaceutical applications and the importance of these compounds in developing new therapeutic agents (Behalo, 2008); (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

Green Chemistry and Environmental Protection

Green Corrosion Inhibitors

The development of green corrosion inhibitors from nicotinonitrile derivatives presents a sustainable approach to corrosion protection. This research aligns with environmental protection efforts by offering eco-friendly alternatives for industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-12-10-13(2)18-16(15(12)11-17)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLICTDAXZVBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)

![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)